molecular formula C12H11N3O2 B8560179 3-(3-Nitrophenylaminomethyl)pyridine

3-(3-Nitrophenylaminomethyl)pyridine

Numéro de catalogue: B8560179
Poids moléculaire: 229.23 g/mol
Clé InChI: OLNPCHBSCLFHLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Nitrophenylaminomethyl)pyridine is a pyridine derivative featuring a nitro-substituted phenylaminomethyl group at the 3-position of the pyridine ring. This compound is structurally related to inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in cancer progression. Key structural elements influencing activity include the pyridine core, substituent positioning, and linker chemistry.

Propriétés

Formule moléculaire

C12H11N3O2

Poids moléculaire

229.23 g/mol

Nom IUPAC

3-nitro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-5-1-4-11(7-12)14-9-10-3-2-6-13-8-10/h1-8,14H,9H2

Clé InChI

OLNPCHBSCLFHLF-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CN=CC=C2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The activity of pyridine-based LSD1 inhibitors is highly dependent on substituent type, position, and linker groups. Below is a comparative analysis:

Compound Substituent (Position) Linker Key SAR Insights Reference
3-(3-Nitrophenylaminomethyl)pyridine 3-Nitro (meta) NHCH2 Meta-substitution may reduce potency compared to para-substituted analogs (e.g., -CF3, -OCF3) due to weaker interactions with LSD1 residues . N/A (Inferred)
Compound 17 (3-(piperidin-4-ylmethoxy)pyridine) 4-CF3 (para) OCH2 Para-substituents enhance LSD1 inhibition (Ki = 29 nM) by forming hydrophobic interactions with Phe538 and Val333 .
Compound 22 4-OCF3 (para) OCH2 High selectivity (>640-fold for LSD1 over MAO-B) due to favorable interactions with the substrate-binding pocket .
Compound 43 4-CF3 (para) NHCH2 Replacing the ether linker with NH reduces activity (Ki = 1.2 μM), highlighting the critical role of the oxygen atom .

Key Observations:

  • Substituent Position: Para-substituted phenyl groups (e.g., -CF3, -OCF3) exhibit stronger LSD1 inhibition than meta- or ortho-substituents due to optimized hydrophobic and electrostatic interactions with residues like Phe538 and Val333 . The nitro group in 3-(3-Nitrophenylaminomethyl)pyridine, being meta-substituted, may result in weaker binding.
  • Linker Chemistry: Ether linkers (OCH2) outperform aminomethyl (NHCH2) linkers in potency. For example, compound 43 (NHCH2 linker) shows a 41-fold lower activity than its ether-linked counterpart (compound 17) .

Inhibitory Activity and Selectivity

LSD1 inhibitors are evaluated for potency (Ki/IC50) and selectivity against related enzymes like monoamine oxidases (MAO-A/B).

Compound LSD1 Ki/IC50 MAO-A Selectivity MAO-B Selectivity Mechanism
3-(3-Nitrophenylaminomethyl)pyridine Not reported Inferred moderate Likely lower Competitive inhibition (predicted)
Compound 17 29 nM >160-fold >640-fold Competitive, binds substrate pocket
Compound 5 2.3 μM >50-fold >100-fold Competitive, targets FAD-binding site

Key Insights:

  • Electron-Withdrawing Groups: Para-substituents like -CF3 and -OCF3 enhance both potency and selectivity by optimizing interactions with LSD1’s hydrophobic pockets while minimizing MAO binding .
  • Nitro Group Impact: The nitro group’s strong electron-withdrawing nature could improve binding if positioned para, but its meta placement in 3-(3-Nitrophenylaminomethyl)pyridine may limit efficacy .

Cellular Activity and Therapeutic Potential

Potent LSD1 inhibitors alter histone methylation (H3K4me2) and suppress cancer cell proliferation:

Compound Cellular Effect EC50 (MV4-11 Leukemia) Normal Cell Toxicity
3-(3-Nitrophenylaminomethyl)pyridine Not tested N/A N/A
Compound 17 ↑ H3K4me2, ↓ proliferation (EC50 = 280 nM) Minimal
Compound 22 Potent activity in breast cancer cells (EC50 = 0.28 μM) No observed toxicity

Implications:

  • Structural optimization (e.g., para-nitro substitution, ether linker) could enhance its cellular activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.